![molecular formula C19H22Cl2N2O3S B10855474 1-[(3S)-3-(3,4-dichlorophenyl)piperidin-1-yl]-3-[(3R)-1-methylsulfonylpyrrolidin-3-yl]prop-2-yn-1-one](/img/structure/B10855474.png)
1-[(3S)-3-(3,4-dichlorophenyl)piperidin-1-yl]-3-[(3R)-1-methylsulfonylpyrrolidin-3-yl]prop-2-yn-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
VVD-118313 是一种化学化合物,以其对 Janus 激酶 1 (JAK1) 的强效和选择性抑制而闻名。 它作为 JAK1 的负向变构调节剂,使其成为研究炎症性疾病(特别是与癌症相关的慢性炎症)的宝贵研究工具 .
准备方法
合成路线和反应条件
VVD-118313 的合成涉及多个步骤,从核心结构的制备开始,包括哌啶环和吡咯烷环。主要步骤包括:
哌啶环的形成: 这涉及在受控条件下用哌啶与 3,4-二氯苯反应。
吡咯烷环的形成: 这涉及合适的先驱体与磺酰基反应形成吡咯烷环。
偶联反应: 哌啶环和吡咯烷环然后使用丙-2-炔-1-酮连接体偶联在一起。
工业生产方法
VVD-118313 的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件,以确保高产率和纯度。这包括对温度、压力和催化剂的使用进行精确控制,以促进反应。
化学反应分析
反应类型
VVD-118313 经历了几种类型的化学反应,包括:
氧化: 该化合物可以在特定条件下氧化以形成各种氧化衍生物。
还原: 还原反应可以进行以修饰化合物中存在的官能团。
取代: 取代反应,特别是涉及氯基团的反应,可以进行以引入不同的取代基。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用氢化铝锂和硼氢化钠等还原剂。
取代: 使用甲醇钠和叔丁醇钾等试剂进行取代反应。
形成的主要产物
从这些反应中形成的主要产物取决于所使用的特定条件和试剂。例如,氧化会导致形成亚砜和砜,而还原会导致形成醇和胺。
科学研究应用
VVD-118313 具有广泛的科学研究应用,包括:
化学: 用作研究 JAK1 的选择性抑制及其对各种化学途径的影响的工具。
生物学: 用于研究 JAK1 在细胞因子信号传导和免疫反应中的作用。
医学: 研究其在治疗炎症性疾病和癌症方面的潜在治疗应用。
作用机制
VVD-118313 通过选择性地抑制 JAK1 来发挥作用,其方式是结合非催化假激酶域中的变构半胱氨酸残基 (C817)。 这种结合阻止了 JAK1 依赖性反式磷酸化和细胞因子信号传导,从而调节免疫反应和炎症 .
相似化合物的比较
类似化合物
托法替尼: 一种正构 JAK 抑制剂,靶向 JAK1 和 JAK2。
乌帕替尼: 另一种具有更广泛活性范围的 JAK 抑制剂。
伊塔西尼布: 选择性针对 JAK1,但具有不同的结合特性。
VVD-118313 的独特性
VVD-118313 独特之处在于其对 JAK1 的高选择性,优于其他 JAK 同种型,如 JAK2 和 JAK3。 这种选择性降低了与非特异性 JAK 抑制相关的副作用的可能性,使其成为研究和潜在治疗应用的宝贵工具 .
属性
分子式 |
C19H22Cl2N2O3S |
|---|---|
分子量 |
429.4 g/mol |
IUPAC 名称 |
1-[(3S)-3-(3,4-dichlorophenyl)piperidin-1-yl]-3-[(3R)-1-methylsulfonylpyrrolidin-3-yl]prop-2-yn-1-one |
InChI |
InChI=1S/C19H22Cl2N2O3S/c1-27(25,26)23-10-8-14(12-23)4-7-19(24)22-9-2-3-16(13-22)15-5-6-17(20)18(21)11-15/h5-6,11,14,16H,2-3,8-10,12-13H2,1H3/t14-,16+/m0/s1 |
InChI 键 |
OUPVMVHXMWBFDP-GOEBONIOSA-N |
手性 SMILES |
CS(=O)(=O)N1CC[C@@H](C1)C#CC(=O)N2CCC[C@H](C2)C3=CC(=C(C=C3)Cl)Cl |
规范 SMILES |
CS(=O)(=O)N1CCC(C1)C#CC(=O)N2CCCC(C2)C3=CC(=C(C=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-chloro-7-[(1S)-1-methoxyethyl]pyrazolo[1,5-a]pyrimidin-6-yl]-3-[5-chloro-6-(triazol-2-yl)pyridin-3-yl]urea](/img/structure/B10855408.png)
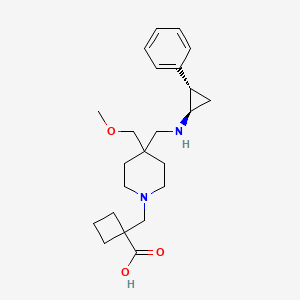
![[7-(Dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;methane;chloride;hydrate](/img/structure/B10855424.png)
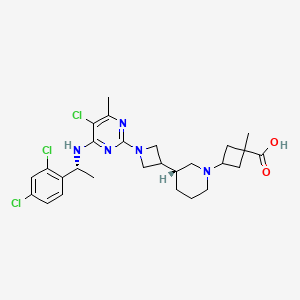
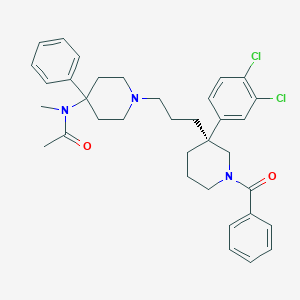
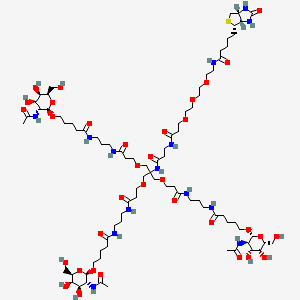
![2-[3-[2-[2-[2-[2-[Bis[3-[2-(2-methyl-3-octylsulfanylpropanoyl)oxyethoxy]-3-oxopropyl]amino]ethylamino]ethyl-[3-[2-(2-methyl-3-octylsulfanylpropanoyl)oxyethoxy]-3-oxopropyl]amino]ethylamino]ethyl-[3-[2-(2-methyl-3-octylsulfanylpropanoyl)oxyethoxy]-3-oxopropyl]amino]propanoyloxy]ethyl 2-methyl-3-octylsulfanylpropanoate](/img/structure/B10855434.png)
![tert-butyl-[1-(2,5-dimethoxyphenyl)-1-hydroxypropan-2-yl]azanium;chloride](/img/structure/B10855442.png)
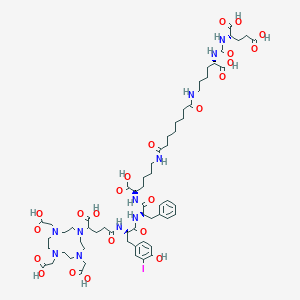
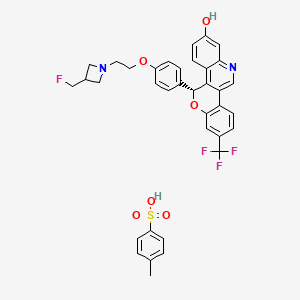

![3,5-dichloro-N-[(2S)-3-(3-chloro-4-hydroxyphenyl)-1-[[(1S)-1-cyclopentyl-2-[[(2S,3S)-1-[[(2S)-6-(diethylamino)-1-[[(2S)-3-hydroxy-1-oxo-1-(prop-2-ynylamino)propan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]benzamide](/img/structure/B10855460.png)
![3-[(2Z,5Z)-2-[[3-(2-carboxyethyl)-5-[(Z)-[(3Z)-3-ethylidene-4-methyl-5-oxopyrrolidin-2-ylidene]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid](/img/structure/B10855468.png)
![6-ethynyl-4-[[4-fluoro-3-(4-prop-2-enoylpiperazine-1-carbonyl)phenyl]methyl]-2H-phthalazin-1-one](/img/structure/B10855475.png)
